N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide
Description
N-(2,2-Dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central ethanediamide (HN–CO–CO–NH) backbone. One nitrogen is substituted with a 2,2-dimethoxyethyl group (–CH₂–CH(OCH₃)₂), while the other is attached to a 2-fluoro-5-methylphenyl aromatic ring. This structure combines hydrophilic (dimethoxy) and lipophilic (fluorinated aryl) moieties, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2-fluoro-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-8-4-5-9(14)10(6-8)16-13(18)12(17)15-7-11(19-2)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTBXHXPHUWEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethoxyethanol and 2-fluoro-5-methylaniline.
Formation of Intermediate: The first step involves the reaction of 2,2-dimethoxyethanol with a suitable reagent (e.g., thionyl chloride) to form 2,2-dimethoxyethyl chloride.
Amidation Reaction: The intermediate 2,2-dimethoxyethyl chloride is then reacted with 2-fluoro-5-methylaniline in the presence of a base (e.g., triethylamine) to form the desired ethanediamide compound.
Industrial Production Methods
In an industrial setting, the production of N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-N’-(2-fluoro-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues
N-(2,2-Dimethoxyethyl)-N'-(pyridin-4-yl)ethanediamide (CAS 920209-58-1)
- Structure : Replaces the 2-fluoro-5-methylphenyl group with a pyridin-4-yl ring.
- Predicted to exhibit higher solubility in polar solvents due to pyridine’s polarity .
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide (CAS 2097900-03-1)
- Structure : Features a bithiophene–hydroxyethyl chain and a 3-chloro-4-fluorophenyl group.
- Molecular weight (424.9 g/mol) is higher than the target compound, likely due to the bithiophene and additional chlorine substituent .
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- Structure : Incorporates a piperidine–indole hybrid and a trifluoromethylphenyl group.
- Key Differences: The indole and piperidine groups introduce rigidity and basicity, which may improve blood-brain barrier penetration compared to the target’s dimethoxyethyl group.
Spectroscopic Comparisons
NMR Profiles
- CO–N–CH₂– Protons : In purpurinimide analogs (e.g., 3-(2,2-dimethoxyethyl)-purpurinimides), protons adjacent to the amide nitrogen resonate as triplets at δ 4.54–4.74 ppm in ¹H NMR . The target compound’s dimethoxyethyl group is expected to produce similar shifts, though the fluorine substituent may deshield nearby protons.
- Fluorine Signals: The 2-fluoro substituent in the target compound would generate a distinct ¹⁹F NMR signal, absent in non-fluorinated analogs like CAS 920209-58-1 .
UV-vis Spectroscopy
- Bithiophene-containing analogs (e.g., CAS 2097900-03-1) exhibit extended conjugation, leading to absorption maxima in the visible range (~400–500 nm), whereas the target compound’s simpler aryl group may limit absorption to UV regions .
Antioxidant Potential
- The crystal structure of N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninamide () reveals intramolecular hydrogen bonds (N11–O24, N18–O24) that stabilize its conformation, a feature critical for antioxidant activity.
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